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Compound of Interest

Compound Name: (S)-HH2853

Cat. No.: B15144053

Disclaimer: The following information is intended for researchers, scientists, and drug
development professionals. The data presented is based on publicly available results from
human clinical trials. Specific details regarding preclinical toxicology in animal models are
limited in the public domain.

Frequently Asked Questions (FAQS)

Q1: What is (S)-HH2853 and what is its mechanism of action?

Al: (S)-HH2853 is an orally bioavailable, potent, and selective dual inhibitor of the histone
methyltransferases EZH1 (enhancer of zeste homolog 1) and EZH2 (enhancer of zeste
homolog 2).[1][2] EZH1 and EZH2 are the catalytic subunits of the Polycomb Repressive
Complex 2 (PRC2), which plays a crucial role in gene silencing by catalyzing the methylation of
histone H3 on lysine 27 (H3K27). By inhibiting both EZH1 and EZH2, (S)-HH2853 leads to a
decrease in H3K27 methylation, which in turn alters gene expression patterns and results in
the decreased proliferation of cancer cells.[1] Preclinical models have shown its anti-tumor
activity in various cancer types, including those with mutations in the SWI/SNF complex.[2]

Q2: What are the most commonly observed adverse events with HH2853 in clinical trials?

A2: Based on Phase | and Ib clinical trial data in patients with relapsed/refractory non-Hodgkin
lymphomas or advanced solid tumors, the most frequently reported treatment-related adverse
events (TRAES) include diarrhea, increased blood bilirubin, and anemia.[3] Hematological
toxicities such as decreased platelet count, decreased white blood cell count, and decreased
neutrophil count have also been observed.[3] Most of these events were reported to be
reversible or clinically manageable.
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Q3: Has a maximum tolerated dose (MTD) for HH2853 been established in clinical trials?

A3: In a Phase | study, dose-limiting toxicities (DLTs) were observed at the 800 mg twice-daily
dose level. However, a maximum tolerated dose (MTD) was not reached. The recommended
Phase Il dose (RP2D) was determined to be 400 mg twice daily.[3][4]

Q4: Are there any specific patient populations that might be more susceptible to HH2853
toxicity?

A4: While the available data does not explicitly stratify toxicity by patient sub-populations,
standard clinical monitoring is crucial. Patients with pre-existing hematological conditions or
hepatic impairment may require closer observation, given the nature of the observed adverse
events (anemia, thrombocytopenia, increased bilirubin).

Q5: What should | do if | observe unexpected toxicity in my preclinical animal models?

A5: If you encounter unexpected toxicities in your animal models, consider the following
troubleshooting steps:

e Vehicle Control: Ensure that the vehicle used to formulate (S)-HH2853 is not contributing to
the observed toxicity by including a vehicle-only control group.

e Dose Reduction: The clinical data suggests a dose-dependent increase in adverse events. A
dose-response study to identify a better-tolerated dose in your specific animal model is
recommended.

o Route of Administration: While (S)-HH2853 is orally bioavailable, ensure consistent and
accurate dosing. If using oral gavage, check for any signs of procedural distress or injury.

e Animal Health Monitoring: Implement a comprehensive monitoring plan that includes regular
body weight measurements, clinical observations, and hematological and clinical chemistry
analysis to detect early signs of toxicity.

o Histopathology: Conduct thorough histopathological examination of key organs to identify
any target organ toxicity.

Quantitative Data Summary
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Note: The following data is derived from human clinical trials of HH2853, as specific
quantitative toxicity data from animal models is not publicly available.

Table 1: Summary of Treatment-Related Adverse Events (TRAEs) in Human Clinical Trials

Most Common TRAEs Most Common Grade =3
Adverse Event Category
(Any Grade) TRAEs
Gastrointestinal Diarrhea Diarrhea
Anemia, Platelet count Anemia, Platelet count
) decreased, White blood cell decreased, White blood cell
Hematological ] ]
count decreased, Neutrophil count decreased, Neutrophil
count decreased count decreased
Hepatic Blood bilirubin increased Blood bilirubin increased

] Hypokalemia, Blood creatine
Rash, Hypokalemia, ) )
General ] ) ] phosphokinase increased,
Hyperuricemia, Alopecia )
Hyperglycemia

Data compiled from published Phase | and Ib clinical trial results.[3]

Experimental Protocols

The following provides a general overview of the methodology used in the Phase I clinical trial
of HH2853. Researchers should adapt these principles to their specific preclinical experimental
designs.

Phase | Clinical Trial Design (NCT04390737)[3][5]

» Study Design: An open-label, multicenter, Phase I/ll study. The Phase | portion included dose
escalation and dose extension parts.[3]

» Patient Population: Patients with relapsed or refractory non-Hodgkin lymphomas or
advanced solid tumors.[3][5]

e Drug Administration: HH2853 was administered orally twice daily (BID) in continuous 28-day
treatment cycles.[3]
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o Dose Escalation: A Bayesian optimal interval (BOIN) design with accelerated titration was
used to evaluate seven predefined dose levels (50, 100, 200, 400, 600, 800, and 1000 mg
BID).[3]

e Primary Endpoints: The primary endpoints were safety, dose-limiting toxicity (DLT), maximum
tolerated dose (MTD), and the recommended phase Il dose (RP2D).[3]

e Secondary Endpoints: Secondary endpoints included pharmacokinetic (PK) and
pharmacodynamic (PD) profiles, as well as preliminary anti-tumor efficacy.[3]

o Safety Assessments: Monitoring of adverse events was conducted continuously throughout
the study.
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Mechanism of Action of (S)-HH2853
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Mechanism of Action of (S)-HH2853
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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